7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one HCl

synthetic chemistry process chemistry tetralone intermediates

7‑Methoxy‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one hydrochloride (CAS free base 32260‑73‑4) is a bicyclic α‑tetralone derivative bearing a methoxy group at the C7 position and a methyl substituent at C8 on the dihydronaphthalenone scaffold (C₁₂H₁₄O₂·HCl, MW 226.70 for the salt). It belongs to the 3,4‑dihydro‑1(2H)‑naphthalenone (α‑tetralone) family—a privileged scaffold in medicinal chemistry and natural product synthesis.

Molecular Formula C12H15ClO2
Molecular Weight 226.70 g/mol
Cat. No. B13137657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one HCl
Molecular FormulaC12H15ClO2
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=O)CCC2)OC.Cl
InChIInChI=1S/C12H14O2.ClH/c1-8-11(14-2)7-6-9-4-3-5-10(13)12(8)9;/h6-7H,3-5H2,1-2H3;1H
InChIKeyFSBVXWLPWJVUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one HCl: Chemical Identity, Classification, and Procurement Baseline


7‑Methoxy‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one hydrochloride (CAS free base 32260‑73‑4) is a bicyclic α‑tetralone derivative bearing a methoxy group at the C7 position and a methyl substituent at C8 on the dihydronaphthalenone scaffold (C₁₂H₁₄O₂·HCl, MW 226.70 for the salt) . It belongs to the 3,4‑dihydro‑1(2H)‑naphthalenone (α‑tetralone) family—a privileged scaffold in medicinal chemistry and natural product synthesis [1]. The compound is commercially available in research‑grade quantities (typically 95–98% purity) from multiple suppliers and is primarily utilized as a synthetic intermediate rather than a terminal bioactive agent . Its HCl salt form may enhance handling, storage stability, and solubility characteristics relative to the free base.

Why 7‑Methoxy‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one HCl Cannot Be Replaced by Generic Tetralone Analogs


The combination of a C7‑methoxy and a C8‑methyl substituent on the α‑tetralone scaffold creates a unique electronic and steric environment that cannot be replicated by simple positional isomers or mono‑substituted analogs. The C7 methoxy group directly influences both the thermodynamic stability of the tetralone ring system and the regiochemical outcome of electrophilic aromatic substitution reactions, while the C8 methyl group introduces steric constraints that differentiate this compound from its des‑methyl or des‑methoxy counterparts [1]. These structural features translate into measurably different synthetic route efficiencies, divergent reactivity in Friedel–Crafts cyclizations, and distinct suitability for specific natural product syntheses compared with the more common 7‑methoxy‑α‑tetralone or 8‑methyl‑1‑tetralone scaffolds [2].

Quantitative Differentiation Evidence for 7‑Methoxy‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one HCl vs. Closest Analogs


Synthetic Route Efficiency: 3‑Step vs. 8‑Step Access to the 7‑Methoxy‑8‑methyl Scaffold

The synthesis of 7‑methoxy‑8‑methyl‑α‑tetralone (free base of the target compound) from commercially available 7‑methoxy‑α‑tetralone is accomplished in three synthetic steps (bromination, reduction/protection, methylation/deprotection/oxidation) with an overall yield of 20.4% [1]. In contrast, the synthesis of 8‑methyl‑1‑tetralone (the des‑methoxy analog, CAS 51015‑28‑2) from 5‑methoxy‑1‑tetralone requires eight synthetic steps and affords an overall yield of 25% [2]. Although the per‑step yield is lower for the target compound, the dramatically shorter synthetic sequence (3 vs. 8 steps) represents a substantial advantage in terms of time, resource expenditure, and cumulative purification losses for procurement of the 7‑methoxy‑8‑methyl scaffold.

synthetic chemistry process chemistry tetralone intermediates

Regiochemical Selectivity in Friedel–Crafts Cyclization: Divergent Isomer Distribution Controlled by C7‑OMe/C8‑Me Substitution

In the Friedel–Crafts cyclization of 4‑(2‑ and 3‑bromo‑4‑methoxy‑5‑methylphenyl)butyric acids, three isomeric bromotetralones are produced: 5‑bromo‑7‑methoxy‑8‑methyl‑1‑tetralone (Va), 6‑bromo‑7‑methoxy‑8‑methyl‑1‑tetralone (Vc), and 8‑bromo‑7‑methoxy‑6‑methyl‑1‑tetralone (VIa). The observed isomer distribution is governed by the steric and polar effects of bromine at specific positions on the aromatic ring, which is a direct consequence of the 7‑methoxy‑8‑methyl substitution pattern [1]. When chlorine replaces bromine, the identical regiochemical pattern is observed (isomers Vb, Vd, and VIb respectively), confirming that the 7‑OMe/8‑Me scaffold imposes a predictable and reproducible regiochemical bias that is fundamentally distinct from the isomeric 7‑methoxy‑6‑methyl scaffold [1]. Catalytic dehalogenation of all four bromo/chloro isomers (Va–d) converges to the single target compound 7‑methoxy‑8‑methyl‑1‑tetralone.

Friedel-Crafts cyclization regioselectivity tetralone synthesis halogen effects

Thermodynamic Stability Gradient Across Methoxy Positional Isomers: 7‑OMe is the Least Stable Isomer

Experimental determination of standard molar enthalpies of formation in the gas phase (T = 298.15 K) by static bomb calorimetry and Calvet microcalorimetry reveals a clear stability ranking among the three methoxy positional isomers of α‑tetralone: 5‑methoxy‑α‑tetralone, ΔfH°(g) = –(244.8 ± 1.9) kJ·mol⁻¹; 6‑methoxy‑α‑tetralone, ΔfH°(g) = –(243.0 ± 2.8) kJ·mol⁻¹; and 7‑methoxy‑α‑tetralone, ΔfH°(g) = –(242.3 ± 2.6) kJ·mol⁻¹ [1]. The 7‑methoxy isomer is the least thermodynamically stable (most endothermic) of the three, differing from the 5‑methoxy isomer by approximately 2.5 kJ·mol⁻¹. While these data are for the des‑methyl analogs (i.e., without the 8‑methyl group), the relative energetic penalty associated with the 7‑methoxy substitution pattern is expected to persist in the 8‑methyl series and may influence reactivity, shelf‑life, and handling requirements.

thermochemistry enthalpy of formation methoxytetralones positional isomer comparison

Position‑Specific Natural Product Synthetic Utility: Exclusive Suitability for Cadinene Dihydrochloride Synthesis

A comprehensive review of methoxy‑α‑tetralone synthetic applications demonstrates that different positional isomers serve non‑interchangeable roles in natural product synthesis. 5‑Methoxy‑α‑tetralone is the preferred precursor for diterpenes (veadeiroic acid, triptolide) and sesquiterpenes (biflorin, mansonone F, cacalol), and for intermediates en route to 11‑deoxydaunomycinone. 6‑Methoxy‑α‑tetralone was specifically employed for the total synthesis of the phytoalexin orchinol. Critically, 7‑methoxy‑α‑tetralone (the des‑methyl analog of the target compound) is the only isomer demonstrated to serve as a suitable starting material for a simple and short synthesis of cadinene dihydrochloride, a key sesquiterpene derivative [1]. The 8‑methyl substituent present in the target compound may further modulate the steric and electronic properties for cadinene‑type synthetic applications.

natural product synthesis sesquiterpenes cadinene methoxytetralones

MAO‑B Inhibitory Potential of C7‑Substituted α‑Tetralones: Submicromolar Potency and Isoform Selectivity

A systematic structure–activity relationship study of fifteen C7‑substituted α‑tetralone derivatives demonstrated that arylalkyloxy substitution at the C7 position yields compounds with high inhibition potency toward human monoamine oxidase‑B (hMAO‑B), with all fifteen compounds exhibiting IC₅₀ values in the submicromolar range of 0.00089–0.047 μM [1]. The same series also potently inhibited hMAO‑A, with thirteen of fifteen compounds showing IC₅₀ values of 0.010–0.741 μM, but were consistently selective for MAO‑B over MAO‑A. Dialysis experiments confirmed reversible MAO‑A inhibition, while MAO‑B inhibition was not readily reversed [1]. Although the specific 7‑methoxy‑8‑methyl derivative was not directly tested in this study, the C7‑substitution pattern is the primary determinant of potency, implying that the target compound may exhibit similar or enhanced activity relative to the reported C7‑arylalkyloxy analogs.

monoamine oxidase inhibition MAO-B neurodegeneration Parkinson's disease

Physicochemical Profile: Computed Lipophilicity and Solubility Distinguish the 7‑OMe‑8‑Me Scaffold from Simpler Analogs

Computationally derived physicochemical properties for 7‑methoxy‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one include a consensus Log P (octanol/water partition coefficient) of 2.53 (average of five prediction methods: iLOGP 2.38, XLOGP3 2.36, WLOGP 2.52, MLOGP 1.92, SILICOS‑IT 3.47) and an estimated aqueous solubility of 0.333 mg/mL (Log S = –2.76, ESOL method) . The predicted boiling point is 329.8 ± 41.0 °C at 760 mmHg . By comparison, the simpler 7‑methoxy‑1‑tetralone (des‑methyl analog; CAS 6836‑19‑7) has a melting point of 59–63 °C and a boiling point of 312.3 ± 31.0 °C, reflecting the absence of the 8‑methyl group [1]. The additional methyl substituent increases molecular weight by 14 Da (190.24 vs. 176.21) and modestly elevates both boiling point (~17 °C) and lipophilicity, which may affect chromatographic behavior, formulation compatibility, and passive membrane permeability in biological assays.

lipophilicity solubility drug-likeness physicochemical properties

Highest‑Value Application Scenarios for Procurement of 7‑Methoxy‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one HCl


Synthesis of Cadinene‑Type Sesquiterpenes and Related Bicyclic Natural Products

Procurement of 7‑methoxy‑8‑methyl‑3,4‑dihydronaphthalen‑1(2H)‑one HCl is indicated when the synthetic target is a cadinene‑type sesquiterpene or a structurally related bicyclic natural product. Among the three methoxy‑α‑tetralone positional isomers, only the 7‑methoxy scaffold has been validated for a short, efficient synthesis of cadinene dihydrochloride, a key intermediate in sesquiterpene chemistry [1]. The 8‑methyl substituent present in the target compound may offer additional steric control in subsequent transformations. Attempting to use 5‑methoxy‑α‑tetralone (suited for diterpenes such as triptolide and veadeiroic acid) or 6‑methoxy‑α‑tetralone (suited for orchinol) would require a complete redesign of the synthetic route.

Monoamine Oxidase Inhibitor Lead Discovery and SAR Expansion

Research groups pursuing MAO‑B inhibitors for neurodegenerative disease indications should consider this compound for SAR expansion campaigns. The C7‑substituted α‑tetralone chemotype has demonstrated IC₅₀ values as low as 0.00089 μM against hMAO‑B with consistent selectivity over MAO‑A [1]. The 7‑methoxy‑8‑methyl substitution pattern provides a differentiated vector for probing steric and electronic effects at the C8 position, which is not accessible with the more common 7‑methoxy‑α‑tetralone (des‑methyl) scaffold. The moderate consensus Log P of 2.53 and predicted CNS drug‑like properties further support its use in neuropharmacology screening cascades.

Convergent Tetralone Synthesis via Friedel–Crafts Cyclization with Predictable Regiochemical Outcome

For process chemistry groups developing scalable routes to polycyclic frameworks, the 7‑methoxy‑8‑methyl scaffold offers a convergent synthetic entry point. Friedel–Crafts cyclization of the requisite butyric acid precursors yields multiple halogenated isomers (5‑Br/Cl, 6‑Br/Cl, and 8‑Br/Cl), all of which converge upon catalytic dehalogenation to the single target compound [1]. This convergence simplifies purification and increases overall process yield compared with non‑convergent isomeric product mixtures. The identical regiochemical behavior with both bromine and chlorine substituents confirms robustness of the synthetic strategy.

Procurement as a Differentiated Building Block for Medicinal Chemistry Libraries

Medicinal chemistry groups seeking to diversify screening libraries with tetralone‑based scaffolds should prioritize this compound over simpler analogs. The dual C7‑methoxy/C8‑methyl substitution pattern offers a unique three‑dimensional pharmacophore that is absent from the widely available 7‑methoxy‑1‑tetralone (CAS 6836‑19‑7, melting point 59–63 °C) or 8‑methyl‑1‑tetralone (CAS 51015‑28‑2). The HCl salt form may provide improved handling characteristics (crystalline solid, enhanced aqueous solubility for biological assay preparation) relative to the free base. Supplier‑provided batch QC documentation (NMR, HPLC, GC) at 95–98% purity supports research‑grade procurement .

Quote Request

Request a Quote for 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.